molecular formula C22H27N3 B10889601 3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B10889601
M. Wt: 333.5 g/mol
InChI Key: WYKLMLBMHDEGJT-UHFFFAOYSA-N
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Description

3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a piperazine ring substituted with an ethylbenzyl group, linked to an indole moiety through a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be formed through the cyclization of appropriate diamines with dihaloalkanes.

    Substitution with Ethylbenzyl Group: The piperazine ring is then substituted with an ethylbenzyl group using nucleophilic substitution reactions.

    Linking the Indole and Piperazine: Finally, the indole core is linked to the substituted piperazine through a methylene bridge, often using a Mannich reaction involving formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the ethylbenzyl group, potentially leading to the formation of secondary amines or ethyl derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Secondary amines or ethyl derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug design and development.

Medicine

In medicinal chemistry, 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is investigated for its potential therapeutic properties. Indole derivatives have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
  • 3-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
  • 3-{[4-(4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE

Uniqueness

Compared to similar compounds, 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is unique due to the presence of the ethyl group on the benzyl moiety

Properties

Molecular Formula

C22H27N3

Molecular Weight

333.5 g/mol

IUPAC Name

3-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C22H27N3/c1-2-18-7-9-19(10-8-18)16-24-11-13-25(14-12-24)17-20-15-23-22-6-4-3-5-21(20)22/h3-10,15,23H,2,11-14,16-17H2,1H3

InChI Key

WYKLMLBMHDEGJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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